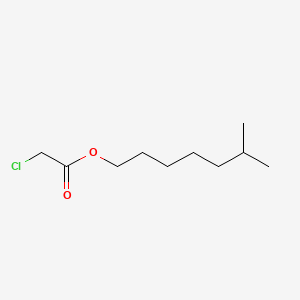
6-Chloro-2-methylquinoline-3-carboxylic acid
描述
6-Chloro-2-methylquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . It is a derivative of quinoline, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of quinoline derivatives with appropriate reagents. For example, the condensation of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in DMF can yield the desired compound . Another method involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave irradiation and the use of environmentally benign catalysts like NaHSO4·SiO2 have been explored . These methods offer operational simplicity and can be alternatives to traditional protocols that may involve hazardous acids or bases.
化学反应分析
Types of Reactions: 6-Chloro-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include thionyl chloride, molecular iodine, and various catalysts like NaHSO4·SiO2 . Reaction conditions often involve solvents such as DMF and ethanol, and techniques like microwave irradiation can be employed to enhance reaction efficiency .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.
科学研究应用
6-Chloro-2-methylquinoline-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex quinoline derivatives . In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties . Additionally, it is used in the production of dyes, synthetic resins, and other industrial materials .
作用机制
The mechanism of action of 6-Chloro-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand in coordination chemistry, forming complexes with metal ions . In biological systems, its effects may be mediated through interactions with enzymes or receptors, leading to various pharmacological activities .
相似化合物的比较
6-Chloro-2-methylquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as 2-chloro-6-methoxyquinoline-3-carboxaldehyde and 2-methylquinoline . These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activities. The unique combination of a chloro and carboxylic acid group in this compound contributes to its distinct properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its synthesis, chemical reactivity, and diverse applications make it a valuable subject of study for researchers and industry professionals alike.
属性
IUPAC Name |
6-chloro-2-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNOWQXNZZNEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394842 | |
| Record name | 6-chloro-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92513-40-1 | |
| Record name | 6-Chloro-2-methyl-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92513-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















